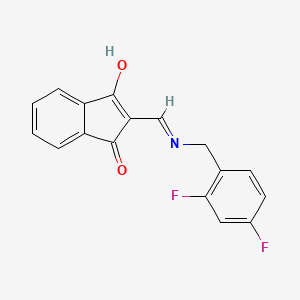
2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hypolipidemic Activities
Indan-1,3-dione derivatives , including 2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione, have been explored for their hypolipidemic activities. These compounds, when tested in rodents, have shown significant reduction in both serum cholesterol and triglyceride levels. For instance, 2-(4-Methoxyphenyl)indan-1,3-dione demonstrated a 41% reduction in serum cholesterol and 58% reduction in serum triglyceride levels in mice. These derivatives also inhibited key enzymes in lipid synthesis, thereby modulating lipid content in rat lipoprotein fractions and suggesting potential benefits for atherosclerosis treatment (Murthy et al., 1985), (Hall et al., 1988).
Serotonin Receptor Activity
Studies on N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro(nonane and decane)-1,3-dione revealed these compounds possess varying affinities for serotonin 5-HT1A and 5-HT2A receptors. Notably, certain derivatives displayed distinct affinity for these receptors and demonstrated properties of agonists or antagonists in animal models, suggesting potential implications in neuropsychiatric disorder treatment (Obniska et al., 2006).
Anticonvulsant Properties
A series of phenothiazine derivatives and pyrrolidine-2,5-dione and piperidine-2,6-dione derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds, including certain 1H-isoindole-1,3(2H)-diones and 8-azaspiro[4.5]decane-7,9-diones, showed effectiveness in various animal models of epilepsy. This highlights the potential of these derivatives in treating epilepsy and therapy-resistant epilepsy (Laws et al., 1998), (Kamiński et al., 2014).
Hypoglycemic and Hypolipidemic Activities
Research has also highlighted the hypoglycemic and hypolipidemic activities of certain thiazolidine-2,4-dione derivatives. For example, the synthesis and investigation of 5-[4-(2-methyl-2-phenylpropoxy)-benzyl]thiazolidine-2,4-dione (AL-321) and related compounds showed promising results in genetically obese and diabetic mice, indicating their potential use as therapeutic agents for diabetes and lipid disorders (Sohda et al., 1982), (Gupta et al., 2005).
Propriétés
IUPAC Name |
2-[(2,4-difluorophenyl)methyliminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO2/c18-11-6-5-10(15(19)7-11)8-20-9-14-16(21)12-3-1-2-4-13(12)17(14)22/h1-7,9,21H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCISGNBFFRXIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NCC3=C(C=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

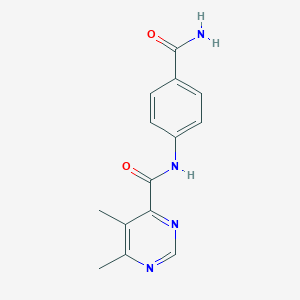

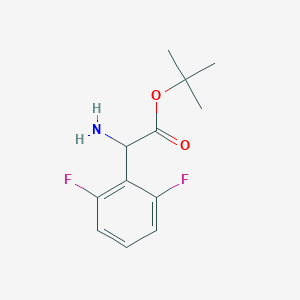

![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2469454.png)
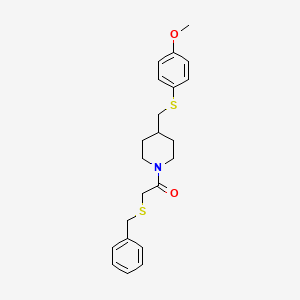


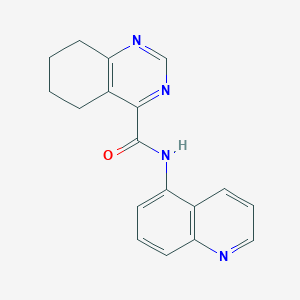

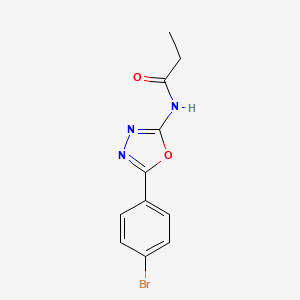
![3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride](/img/structure/B2469465.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2469469.png)
